1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Substituents: The 2-chlorobenzyl and 3,4-dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like alkyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they might inhibit kinase activity, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline
- 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-4(3H)-one
Uniqueness
1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of substituents on the quinazoline core, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups may enhance its interaction with specific biological targets, making it a compound of interest for further research.
Properties
CAS No. |
899922-83-9 |
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Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.87 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
InChI Key |
AGVDSFYCZYCKNF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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